[(1R,2S)-rel-2-methylcyclopropyl]methanol
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Overview
Description
[(1R,2S)-rel-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C5H10O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-rel-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-rel-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like SOCl2 (Thionyl chloride) for halogenation.
Major Products
Oxidation: Formation of 2-methylcyclopropanone.
Reduction: Formation of 2-methylcyclopropane.
Substitution: Formation of 2-methylcyclopropyl halides or amines.
Scientific Research Applications
[(1R,2S)-rel-2-methylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-rel-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
[(1R,2S)-rel-2-methylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
Cyclopropylmethanol: Lacks the methyl substitution, leading to different reactivity and properties.
2-Methylcyclopropanol: Similar structure but different stereochemistry, affecting its chemical behavior and applications.
Cyclopropanemethanol: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a methanol group, which confer unique chemical and biological properties.
Properties
CAS No. |
21003-35-0 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
SHEINYPABNPRPM-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CO |
SMILES |
CC1CC1CO |
Canonical SMILES |
CC1CC1CO |
solubility |
not available |
Origin of Product |
United States |
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